molecular formula C18H18ClFN2O2S B5915100 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide

4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide

Cat. No. B5915100
M. Wt: 380.9 g/mol
InChI Key: DHNFCEYDQLEIJN-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide, also known as CFPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFPS is a sulfonamide derivative that has been synthesized using a variety of methods.

Mechanism of Action

4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide exerts its pharmacological effects by inhibiting the activity of specific enzymes or receptors in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide also inhibits the production of inflammatory mediators, such as cytokines and prostaglandins, which contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects:
4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide has also been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide. One potential area of research is the development of 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide-based fluorescent probes for imaging nitric oxide in biological systems. Another area of research is the investigation of 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide in preclinical and clinical settings.
Conclusion:
In conclusion, 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide has been synthesized using a variety of methods and has been extensively studied for its potential pharmacological effects. 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide, including the development of 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide-based fluorescent probes and the investigation of 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide as a potential therapeutic agent.

Synthesis Methods

4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzaldehyde and piperidine in the presence of a base. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzaldehyde and piperidine in the presence of a catalyst. The resulting product is purified through recrystallization or column chromatography.

Scientific Research Applications

4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. 4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide has also been investigated for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.

properties

IUPAC Name

(NZ)-4-chloro-N-[(4-fluorophenyl)-piperidin-1-ylmethylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2S/c19-15-6-10-17(11-7-15)25(23,24)21-18(22-12-2-1-3-13-22)14-4-8-16(20)9-5-14/h4-11H,1-3,12-13H2/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNFCEYDQLEIJN-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.